- Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide, RSC Advances, 2014, 4(12), 6090-6093
Cas no 898748-27-1 (6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one)
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
- 6-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
- 6-trifluoromethyl-2(3H)-benzothiazolone
- 6--trifluoromethyl-2(3H)-benzothiazolone
- 6-trifluoromethyl-2-benzothiazolinone
- 2-Hydroxy-6-(trifluoromethyl)benzothiazole
- PubChem21738
- FCH1737309
- AX8236625
- 6-(Trifluoromethyl)benzothiazole-2(3H)-one
- 6-(Trifluoromethyl)-benzo[d]thiazol-2(3H)-one
- A843367
- 6-(Trifluoromethyl)-1,3-benzothiazol
- 6-(Trifluoromethyl)-2(3H)-benzothiazolone (ACI)
-
- MDL: MFCD09748558
- Inchi: 1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
- InChI Key: KEZZFJQCDUJFJY-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC(C(F)(F)F)=CC=2)S1
Computed Properties
- Exact Mass: 218.99700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- XLogP3: 2.6
- Topological Polar Surface Area: 54.4
Experimental Properties
- PSA: 61.10000
- LogP: 2.60840
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005676-1g |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 1g |
$257.50 | 2023-08-31 | |
| Alichem | A059005676-5g |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 5g |
$875.50 | 2023-08-31 | |
| Chemenu | CM126183-1g |
6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM126183-5g |
6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 5g |
$795 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA235-100mg |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95+% | 100mg |
497CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA235-250mg |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95+% | 250mg |
1035CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA235-1g |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95+% | 1g |
2005.0CNY | 2021-07-12 | |
| Fluorochem | 228886-250mg |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 250mg |
£84.00 | 2022-02-28 | |
| Fluorochem | 228886-1g |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 1g |
£194.00 | 2022-02-28 | |
| Fluorochem | 228886-5g |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
898748-27-1 | 95% | 5g |
£675.00 | 2022-02-28 |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Production Method
Production Method 1
Production Method 2
1.2 Reagents: Acetic acid ; 36 h, 130 °C
- CuI-catalyzed one-pot synthesis of benzothiazolones from 2-iodoanilines-derived carbamates and sodium sulfide, Tetrahedron Letters, 2012, 53(20), 2511-2513
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Raw materials
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Preparation Products
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Suppliers
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: A Comprehensive Overview
The compound CAS No. 898748-27-1, commonly referred to as 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their unique electronic properties and structural versatility. The presence of the trifluoromethyl group at the sixth position of the benzo[d]thiazole ring introduces intriguing electronic effects, making this compound a subject of interest for both academic and industrial research.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of antitumor agents and antimicrobial compounds. The incorporation of a trifluoromethyl group in 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one enhances its lipophilicity, which is a critical factor for drug bioavailability. Researchers have demonstrated that this compound exhibits promising activity against several cancer cell lines, suggesting its potential as a lead molecule in oncology research.
In addition to its biological applications, CAS No. 898748-27-1 has also been explored for its electronic properties in materials science. The benzo[d]thiazole moiety is known for its ability to form stable radical cations, making it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the precise control of the trifluoromethyl substitution pattern, further enhancing the compound's performance in electronic devices.
The synthesis of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one involves a multi-step process that typically begins with the preparation of the benzo[d]thiazole core. This is followed by a fluorination step to introduce the trifluoromethyl group at the desired position. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern chemical research.
From an environmental perspective, the stability and biodegradability of CAS No. 898748-27-1 have been evaluated to assess its potential impact on ecosystems. Studies indicate that the compound exhibits moderate biodegradability under aerobic conditions, which is a positive attribute for its use in sustainable chemical processes.
In conclusion, 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one represents a versatile and promising molecule with applications spanning drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing both scientific knowledge and technological innovation.
898748-27-1 (6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one) Related Products
- 898748-43-1(6-(1,1-DIMETHYLETHYL)-2(3H)-BENZOTHIAZOLONE)
- 100831-20-7(4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one)
- 106675-21-2(2(3H)-Benzothiazolone,6-ethyl-)
- 73443-84-2(2-Hydroxy-4-methylbenzothiozole)
- 100445-18-9(2(3H)-Benzothiazolone,3,6-dimethyl-)
- 438634-98-1(6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo-)
- 40925-61-9(5-Methylbenzodthiazol-2(3H)-one)
- 80567-67-5(4,6-Dimethyl-2(3H)-benzothiazolone)
- 80689-20-9(2(3H)-Benzothiazolone,5,6-dimethyl-)
- 51550-10-8(2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI))